6-Fluoro-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
6-Fluoro-[1,1’-biphenyl]-3-carbonitrile is a fluorinated biphenyl derivative. Biphenyl compounds, consisting of two benzene rings linked at the [1,1’] position, are fundamental in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products . The addition of a fluorine atom and a nitrile group to the biphenyl structure enhances its chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-carbonitrile involves several steps:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of aryl halides with fluorinated boronic acids in the presence of a palladium catalyst and a base such as potassium phosphate in a refluxing solvent mixture of tetrahydrofuran (THF) and water.
Industrial Production Methods: Industrial production often employs scalable methods such as the Suzuki-Miyaura coupling reaction, which is efficient for producing large quantities of biphenyl derivatives.
Chemical Reactions Analysis
6-Fluoro-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions:
Types of Reactions: It primarily undergoes electrophilic aromatic substitution reactions, similar to benzene. These include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation.
Common Reagents and Conditions: Typical reagents include halogens (e.g., Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄), and alkyl or acyl chlorides in the presence of aluminum chloride (AlCl₃).
Major Products: The products depend on the specific substitution reaction.
Scientific Research Applications
6-Fluoro-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
6-Fluoro-[1,1’-biphenyl]-3-carbonitrile can be compared with other fluorinated biphenyl derivatives:
Properties
IUPAC Name |
4-fluoro-3-phenylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHBNGUHJVICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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